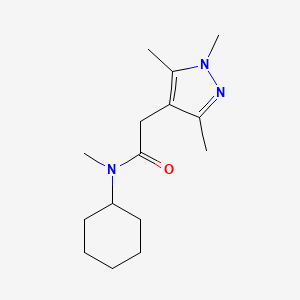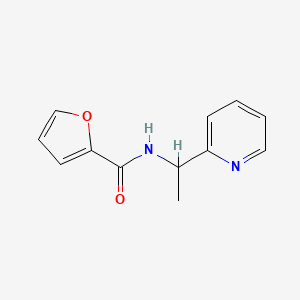![molecular formula C15H20N4O B7505342 (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of pyrazolopyridine derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and protein kinase C (PKC). This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to inhibit angiogenesis, which is the process of forming new blood vessels. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound has also been shown to have a low toxicity profile. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has several potential future directions for scientific research. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. This compound can also be used to develop new drugs for the treatment of neurodegenerative diseases. Moreover, the synthesis of new derivatives of this compound can be explored to improve its pharmacological properties. Finally, the development of new methods for the synthesis of this compound can be investigated to improve its yield and purity.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. The mechanism of action of this compound is not fully understood, but it has been shown to inhibit various enzymes and transcription factors. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. Finally, this compound has several potential future directions for scientific research, including the development of new drugs for the treatment of neurodegenerative diseases and the synthesis of new derivatives to improve its pharmacological properties.
Synthesis Methods
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone can be synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the condensation of 2-aminopyridine and 2-acetylpyrazine with the appropriate aldehyde in the presence of a base. The multi-step synthesis method involves the synthesis of intermediate compounds, which are then used to synthesize this compound. Both methods have been reported to yield this compound in good yields and high purity.
Scientific Research Applications
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, this compound has been reported to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's disease.
Properties
IUPAC Name |
(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)19-14-12(9-16-19)8-13(11(3)17-14)15(20)18-6-4-5-7-18/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQMTYKZLKFHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)





![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)


![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)
